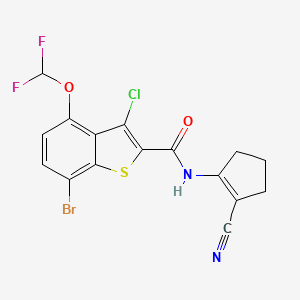
7-bromo-3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including halogenation, cyano group introduction, and carboxamide formation. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include bromine, chlorine, and difluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, benzothiophene derivatives are often studied for their potential as therapeutic agents. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, compounds like this one are explored for their potential to treat diseases such as cancer, inflammation, and infectious diseases. Preclinical studies might focus on its efficacy and safety in various disease models.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its aromatic properties and biological activity.
Thiophene: A simpler sulfur-containing heterocycle with diverse applications.
Fluorobenzene: A fluorinated aromatic compound with unique chemical properties.
Uniqueness
What sets 7-BROMO-3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both halogen and cyano groups, along with the difluoromethoxy moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H10BrClF2N2O2S |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-N-(2-cyanocyclopenten-1-yl)-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10BrClF2N2O2S/c17-8-4-5-10(24-16(19)20)11-12(18)14(25-13(8)11)15(23)22-9-3-1-2-7(9)6-21/h4-5,16H,1-3H2,(H,22,23) |
InChI Key |
CTRQESOZNUTRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


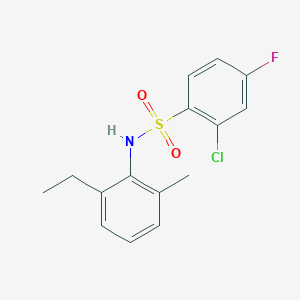
![N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10964102.png)

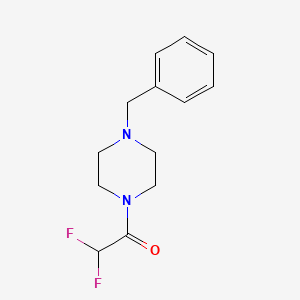
![N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10964108.png)
![{4-[(3-Methoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10964114.png)
![N-(3-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10964117.png)
![Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate](/img/structure/B10964118.png)
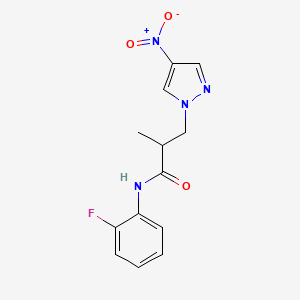
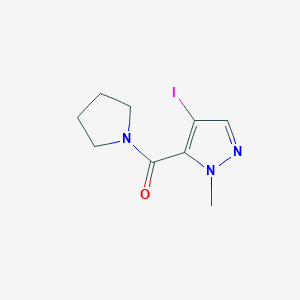
![N,1,3,6-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964161.png)
![Ethyl 2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10964175.png)

![5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B10964188.png)
